(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid CAS number
(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid CAS number
An In-Depth Technical Guide to (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 406482-73-3) for Advanced Research and Drug Discovery
Introduction
(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid is a bifunctional aromatic building block of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a rigid biphenyl core, is functionalized with a boronic acid group at one end and a cyano group at the other. This unique arrangement allows for sequential, regioselective modifications, making it a highly versatile reagent. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for creating carbon-carbon bonds.[1][2] Simultaneously, the cyano (nitrile) group serves as a key electronic feature and a synthetic handle for transformation into other functional groups such as amines or carboxylic acids.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's properties, core applications, and practical methodologies. As a senior application scientist, the focus will extend beyond mere protocols to elucidate the underlying chemical principles and strategic considerations that drive experimental design and application in modern chemistry.
Section 1: Physicochemical Properties & Characterization
The precise identity and purity of a starting material are paramount for reproducible and successful synthetic outcomes. (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid is a stable, solid compound under standard laboratory conditions. Its key properties are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 406482-73-3 | [3][4][5] |
| Molecular Formula | C₁₃H₁₀BNO₂ | [3][4][5] |
| Molecular Weight | 223.04 g/mol | [3] |
| Appearance | Solid | [5] |
| Melting Point | 190.5-191.5 °C | [3] |
| Topological Polar Surface Area | 64.2 Ų | [3] |
| InChI Key | JYKQRYHFHIAGJD-UHFFFAOYSA-N | [5] |
Expert Insight: Causality in Characterization
While the data in Table 1 provides a fundamental fingerprint, a rigorous characterization is essential before use.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the primary tool for structural confirmation. The aromatic region of the ¹H NMR spectrum will show a characteristic pattern of coupled protons for the disubstituted phenyl rings. The presence and integration of the two labile protons from the B(OH)₂ group are also key indicators, though they can sometimes be broad or exchange with solvent.
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band around 2220-2240 cm⁻¹ is a definitive indicator of the C≡N (cyano) stretching vibration. Broad absorption in the 3200-3500 cm⁻¹ region corresponds to the O-H stretching of the boronic acid group.
-
High-Performance Liquid Chromatography (HPLC): Purity assessment is critical. Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). A reverse-phase HPLC method can quantify the purity of the boronic acid and detect the presence of such impurities. Post-column derivatization with reagents like alizarin can be employed for selective detection of boronic acids in complex mixtures during reaction monitoring.[6]
Caption: Structure of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid.
Section 2: The Suzuki-Miyaura Coupling Reaction: A Mechanistic Perspective
The primary utility of this reagent lies in its function as a coupling partner in the Suzuki-Miyaura reaction, one of the most powerful methods for forming biaryl linkages.[1][7] This palladium-catalyzed reaction is favored in industrial and pharmaceutical settings due to its mild conditions, high functional group tolerance, and the generally low toxicity of the boron-containing byproducts.[7][8]
The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the electrophilic Pd(II) center.[2][9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 3: Experimental Protocol: Synthesis of a Terphenyl Derivative
This section provides a representative, self-validating protocol for using (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid. The rationale behind each choice is explained to empower the researcher to adapt the protocol to different substrates.
Objective: To synthesize 4''-Bromo-4-cyano-1,1':4',1''-terphenyl from (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid and 4-bromoiodobenzene.
Materials:
-
(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid (1.0 eq)
-
4-Bromoiodobenzene (1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq) or a more advanced ligand like SPhos.
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Solvent: Toluene/Water mixture (e.g., 4:1 v/v)
-
Schlenk flask and nitrogen/argon line
Workflow Diagram:
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Step-by-Step Protocol:
-
System Preparation (The "Why"): To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid, 4-bromoiodobenzene, Pd(OAc)₂, PPh₃, and anhydrous K₂CO₃. Rationale: The Pd(0) catalyst is oxygen-sensitive. An inert atmosphere is critical to prevent catalyst oxidation and ensure high catalytic turnover.
-
Solvent Addition (The "Why"): Add the degassed toluene/water solvent mixture via syringe. Rationale: Degassing the solvents (by sparging with N₂/Ar or freeze-pump-thaw cycles) removes dissolved oxygen. The biphasic system is common; the organic phase solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base.
-
Reaction Execution (The "Why"): Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed. Rationale: Heat accelerates the reaction rate, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the transport of the base and boronate species.
-
Workup and Isolation (The "Why"): Cool the reaction to room temperature. Add water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Rationale: The aqueous workup removes the inorganic base and boron byproducts. Brine wash helps to break emulsions and remove residual water.
-
Purification (The "Why"): Purify the crude residue by flash column chromatography on silica gel. Rationale: Chromatography separates the desired terphenyl product from unreacted starting materials, homocoupled byproducts, and residual catalyst.
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The cyano-biphenyl scaffold is a privileged structure in medicinal chemistry. The rigidity of the biphenyl unit allows it to effectively orient functional groups into protein binding pockets, while the cyano group offers potent electronic and binding properties.
The Role of the Cyano Group: The nitrile is a versatile functional group. It is a potent hydrogen bond acceptor and can engage in dipole-dipole interactions within a protein active site. Its linear geometry and small size make it an effective isostere for other groups. More importantly, recent research has highlighted the critical role of 4'-cyano modifications in the design of antiviral nucleotide analogs.[10][11] In some RNA-dependent RNA polymerase (RdRp) inhibitors, the 4'-cyano group is thought to sterically hinder the translocation of the polymerase along the RNA template after the analog has been incorporated, effectively terminating chain elongation.[10][12][13] This mechanism of action is distinct from other modifications and provides a complementary strategy for developing broad-spectrum antivirals.[11][12]
Boronic Acids as Pharmacophores: Beyond their role as synthetic intermediates, boronic acids are increasingly recognized as pharmacophores themselves.[14][15] The boron atom can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, leading to potent and specific inhibition.[16] Several FDA-approved drugs, such as the proteasome inhibitor Bortezomib for multiple myeloma, are boronic acids.[8][14] This dual nature of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid—as both a key building block and a potential parent structure for boron-based drugs—underscores its value in drug discovery programs.
Caption: Role of the cyano-biphenyl scaffold in protein-ligand binding.
Section 5: Handling, Storage, and Safety
Like many boronic acids and organic nitriles, (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid requires careful handling.
-
Safety: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[17] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be susceptible to slow degradation via oxidation or dehydration to boroxines. Storing under an inert atmosphere can prolong shelf life.
Conclusion
(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid is more than a simple chemical reagent; it is a strategic tool for molecular construction. Its value is derived from the orthogonal reactivity of its two key functional groups and the privileged nature of the biphenyl scaffold it helps to create. For the medicinal chemist, it provides a direct route to compounds with desirable pharmacological properties, including the potential for antiviral activity through mechanisms like polymerase translocation inhibition. For the materials scientist, it is a building block for liquid crystals and other functional materials. A thorough understanding of its properties, the mechanistic nuances of its reactions, and its safe handling are essential for unlocking its full potential in advanced scientific research.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron, 58(48), 9633-9695. [Link]
-
ResearchGate. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
PubChem. 4-Cyanophenylboronic acid. [Link]
-
Jochmans, D., et al. (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Journal of Biological Chemistry, 107514. [Link]
-
Jochmans, D., et al. (2024). Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Journal of Biological Chemistry, 300(8), 107514. [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Wang, S., et al. (2022). The current progress in the use of boron as a platform for novel antiviral drug design. Expert Opinion on Drug Discovery, 17(12), 1431-1447. [Link]
-
Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]
-
Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. [Link]
-
ResearchGate. (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. [Link]
-
Jochmans, D., et al. (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. bioRxiv. [Link]
-
MDPI. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. [Link]
-
PMC. (2024). In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. BLDpharm - Bulk Product Details [bldpharm.com]
- 5. (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 6. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 4-シアノフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
